Metabolite ValidationBiotin DeficiencyIn Vivo Pharmacology
Co-elution of biotin and its metabolites in reversed-phase HPLC compromises accurate quantification in clinical biotin-status studies and pharmaceutical impurity profiling. Biotin (R)-Sulfoxide (CAS 3376-83-8), a chromatographically resolved and biologically inactive S-oxide metabolite, eliminates this ambiguity as a definitive reference standard.
• Biologically inert: fails to cure biotin deficiency in vivo at 100× the effective dose-validated negative control for carboxylase assays
• Enzymatically distinct: specific substrate for bacterial biotin sulfoxide reductase (E. coli); reducible to biotin, unlike irreversible biotin sulfone
• Pharmacopoeial relevance: essential certified reference material for HPLC-based impurity monitoring in pharmaceutical-grade biotin per USP/EP frameworks
• Supplied with comprehensive CoA; stable at -20°C long-term; ambient shipping for solid forms
Molecular FormulaC10H16N2O4S
Molecular Weight260.31 g/mol
CAS No.3376-83-8
Cat. No.B043291
⚠ Attention: For research use only. Not for human or veterinary use.
Biotin (R)-Sulfoxide: Core Properties and Identity
Biotin (R)-Sulfoxide (CAS 3376-83-8) is the S-oxide derivative of biotin, a naturally occurring metabolite formed through the oxidative catabolism of biotin in biological systems [1]. It is a member of the biotin class of compounds and functions as an inactive metabolite with a molecular weight of 260.31 g/mol and the molecular formula C10H16N2O4S . This compound is a polymorphic solid with a reported melting point of 238°C (with decomposition) and an optical rotation of [α]D20 -39.5° (c = 1.01 in 0.1N NaOH) [2]. It is a conjugate acid of biotinate sulfoxide(1-) and is known to be present in various biological matrices, including human serum, urine, and microbial cultures [3]. Biotin (R)-Sulfoxide is primarily utilized as an analytical reference standard, a metabolite for metabolic studies, and a substrate in enzymatic investigations .
Analytical Reference Standard
For biotin metabolite profiling in biological matrices; distinct HPLC retention from biotin and sulfone.
Inactive Metabolite Negative Control
Confirmed lack of mammalian biotin activity supports use as a negative control in carboxylase and cellular assays.
Bacterial Salvage Pathway Substrate
Enzymatically reduced to biotin by E. coli sulfoxide reductase; specific probe for salvage studies.
[1] PubChem. (2026). Biotin sulfoxide (CID 83833). National Center for Biotechnology Information. View Source
[3] Mock, D. M., & Mock, N. I. (1993). Biotin and biotin analogs in human urine: biotin accounts for only half of the total. The Journal of Nutrition, 123(11), 1844-1851. View Source
Why Biotin (R)-Sulfoxide Cannot Be Substituted
Biotin (R)-Sulfoxide possesses a unique combination of physicochemical and biological properties that preclude its substitution with biotin or biotin sulfone in specific research applications. While biotin serves as an essential coenzyme for carboxylation reactions, Biotin (R)-Sulfoxide is a distinct metabolite that is biologically inactive in mammalian systems, failing to cure biotin deficiency in rats even at 100 times the effective dose of biotin [1]. Chromatographically, it is clearly distinguishable from biotin and other analogs, requiring specific HPLC methods for accurate resolution and quantification [2]. Furthermore, unlike the irreversible oxidation product biotin sulfone, Biotin (R)-Sulfoxide can be enzymatically reduced back to biotin in certain bacterial systems (e.g., E. coli), making it a critical probe for studying biotin salvage pathways and metabolic flux . Its differential catabolic rate in microbial systems compared to biotin and its l-sulfoxide isomer further underscores its distinct biochemical identity, highlighting that generic substitution with the parent compound or other oxidation states would invalidate experimental outcomes and compromise analytical accuracy [3].
Biotin is active coenzyme
Using biotin instead of the inactive sulfoxide metabolite would produce positive signals in carboxylase or cell growth assays, invalidating a negative control.
Chromatographic separation required
Biotin and biotin sulfone elute differently; substituting either can cause misidentification in HPLC methods validated with the (R)-sulfoxide standard.
Sulfone is irreversible product
Biotin sulfone cannot be reduced back to biotin, unlike the sulfoxide; it is not suitable for bacterial salvage pathway studies.
[1] Wright, L. D., Cresson, E. L., & Skeggs, H. R. (1954). Biological properties of biotin d- and l-sulfoxides. Journal of the American Chemical Society, 76(16), 4163-4165. View Source
[2] Chastain, J. L., Bowers-Komro, D. M., & McCormick, D. B. (1985). High-performance liquid chromatography of biotin and analogues. Journal of Chromatography A, 330(1), 153-158. View Source
[3] Brady, R. N., Li, L. F., McCormick, D. B., & Wright, L. D. (1966). Bacterial Degradation of Biotin: CATABOLISM OF 14C-BIOTIN AND ITS SULFOXIDES. Journal of Biological Chemistry, 241(20), 4717-4721. View Source
Biotin (R)-Sulfoxide Selection Evidence
Mammalian Biological Inactivity
Biotin (R)-Sulfoxide is biologically inactive in mammalian systems. When administered to rats with biotin deficiency, Biotin (R)-Sulfoxide failed to cure the deficiency syndrome even at a dose level 100 times higher than the effective dose of biotin [1]. This provides a definitive negative control for in vivo biotin activity studies.
Mammalian InactivityHead-to-head
No curative effect at 100× the effective dose of biotin in rat deficiency model
Supports negative control selection for biotin-dependent studies
In vivo rat model; direct dose comparison
Metabolite ValidationBiotin DeficiencyIn Vivo Pharmacology
Evidence Dimension
In vivo curative effect on biotin deficiency syndrome in rats
Target Compound Data
No curative effect
Comparator Or Baseline
Biotin (Effective dose for curing deficiency)
Quantified Difference
Ineffective at 100× the effective dose of biotin
Conditions
Rats with induced biotin deficiency
Why This Matters
Confirms that the compound is an inactive metabolite, making it an ideal negative control for assays measuring true biotin coenzyme activity, unlike biotin which would produce a strong positive signal.
Metabolite ValidationBiotin DeficiencyIn Vivo Pharmacology
[1] Wright, L. D., Cresson, E. L., & Skeggs, H. R. (1954). Biological properties of biotin d- and l-sulfoxides. Journal of the American Chemical Society, 76(16), 4163-4165. View Source
Superior HPLC Resolution
High-performance liquid chromatography (HPLC) is essential for separating biotin analogs. Anion-exchange HPLC provides greater resolution between biotin l- and d-sulfoxide isomers compared to reversed-phase methods, a critical factor for accurate quantification of the specific (R)-sulfoxide form [1]. Reversed-phase HPLC, however, offers a wider range of retention times and better resolution of biotin sulfoxide from biotin, biotin sulfone, and other analogs in complex mixtures [1].
HPLC ResolutionMethod context
Anion-exchange HPLC improves resolution of l- and d-sulfoxide isomers compared to reversed-phase
Analytical reference standard enables method validation and accurate peak attribution
Highlights the necessity of using the correct compound as a reference standard; its distinct chromatographic behavior is essential for developing and validating accurate HPLC-based assays, preventing misidentification and quantification errors in complex biological samples.
[1] Chastain, J. L., Bowers-Komro, D. M., & McCormick, D. B. (1985). High-performance liquid chromatography of biotin and analogues. Journal of Chromatography A, 330(1), 153-158. View Source
Microbial Catabolic Rate Differences
In bacterial degradation studies using a soil pseudomonad, the rate of CO2 production from Biotin (R)-Sulfoxide (the d-sulfoxide) is most rapid, being faster than that from biotin itself [1]. In contrast, the l-sulfoxide isomer is catabolized at a rate slower than biotin [1].
Microbial Catabolic RateReported rank
Rank order: d-sulfoxide > biotin > l-sulfoxide in CO2 production by soil pseudomonad
Supports substrate preference studies in bacterial degradation pathways
Cell-free particulate system; relative ranking
Microbial MetabolismEnzyme KineticsCatabolism
Evidence Dimension
Rate of microbial catabolism (CO2 production)
Target Compound Data
Most rapid CO2 production
Comparator Or Baseline
Biotin (Intermediate rate) and Biotin l-Sulfoxide (Slower rate)
Quantified Difference
Rank order of catabolic rate: d-sulfoxide > biotin > l-sulfoxide
Conditions
Cell-free particulate preparations from a biotin-degrading soil pseudomonad
Why This Matters
Demonstrates that this compound is a superior substrate for certain bacterial catabolic enzymes compared to biotin, making it a valuable tool for studying biotin degradation pathways and enzyme kinetics where biotin itself may be less efficient.
Microbial MetabolismEnzyme KineticsCatabolism
[1] Brady, R. N., Li, L. F., McCormick, D. B., & Wright, L. D. (1966). Bacterial Degradation of Biotin: CATABOLISM OF 14C-BIOTIN AND ITS SULFOXIDES. Journal of Biological Chemistry, 241(20), 4717-4721. View Source
Biotin Sulfoxide Reductase Activity
In Escherichia coli, Biotin (R)-Sulfoxide is a substrate for the biotin sulfoxide reductase system, which reduces it back to active biotin, providing a source of the vitamin for the bacterium . This reversible oxidation is a key feature distinguishing it from the irreversible oxidation product, biotin sulfone, which cannot be reduced back to biotin .
Reductase SubstrateClass-level
Reduced to biotin by E. coli sulfoxide reductase; biotin sulfone not reduced
Context-dependent probe for biotin salvage pathway analysis
Data to verify; class-level inference
EnzymologyBacterial MetabolismBiotin Salvage
Evidence Dimension
Enzymatic reduction to biotin
Target Compound Data
Reduced to biotin by biotin sulfoxide reductase
Comparator Or Baseline
Biotin sulfone (Not reduced to biotin)
Quantified Difference
Qualitative difference: reversible vs. irreversible oxidation product
Conditions
E. coli biotin sulfoxide reduction system
Why This Matters
Establishes Biotin (R)-Sulfoxide as a specific probe for studying the bacterial biotin salvage pathway and the activity of biotin sulfoxide reductase, a function that neither biotin nor biotin sulfone can fulfill.
EnzymologyBacterial MetabolismBiotin Salvage
Biotin (R)-Sulfoxide Applications
Metabolite Profiling Reference Standard
Given its definitive inactivity in mammalian biotin assays [1], Biotin (R)-Sulfoxide serves as an essential reference standard for HPLC-based quantification of biotin metabolites in human serum and urine. Its distinct chromatographic resolution from biotin and other analogs [2] ensures accurate measurement of biotin status without confounding signals from inactive metabolites. This is particularly critical in studies of biotin deficiency and supplementation, where bisnorbiotin and biotin sulfoxide constitute a significant portion of total avidin-binding substances [3].
Negative Control for Biotin-Dependent Enzyme Assays
As an inactive metabolite that fails to support biotin-dependent growth or enzymatic activity in mammalian systems even at high concentrations [1], Biotin (R)-Sulfoxide is a definitive negative control for validating the specificity of biotin-dependent carboxylase assays, cell culture studies, and in vivo models of biotin deficiency. Its use ensures that observed effects are due to biotin coenzyme activity and not a general response to biotin-like structures.
Bacterial Biotin Salvage Substrate
In E. coli and other bacteria, Biotin (R)-Sulfoxide is a key intermediate in the biotin salvage pathway and is a specific substrate for biotin sulfoxide reductase [1]. Its unique catabolic rate, which exceeds that of biotin itself in certain microbial systems [2], makes it an invaluable tool for studying the kinetics, regulation, and structural biology of these enzymes, a role that biotin or biotin sulfone cannot substitute.
Quality Control for Biotin Impurities
Biotin (R)-Sulfoxide is a known oxidation product and impurity that can form during biotin synthesis and storage, particularly upon exposure to UV light and oxygen [1]. Its use as a certified reference material is essential for developing and validating HPLC methods [2] to monitor and control impurity levels in pharmaceutical-grade biotin, ensuring product quality and compliance with pharmacopoeial standards.
Application
Selection Property
Validation Focus
Metabolite profiling reference
Certified (R)-sulfoxide identity, distinct retention time
HPLC resolution from biotin and sulfone in biological matrices
Negative control for biotin assays
Confirmed inactive metabolite in mammalian systems
Assay specificity and signal attribution to biotin coenzyme
Bacterial salvage pathway probe
Reversible oxidation substrate
Enzymatic reduction to biotin; not fulfilled by sulfone
Biotin impurity quality control
Known oxidation product/impurity
HPLC method validation for pharmaceutical-grade biotin
[1] Wright, L. D., Cresson, E. L., & Skeggs, H. R. (1954). Biological properties of biotin d- and l-sulfoxides. Journal of the American Chemical Society, 76(16), 4163-4165. View Source
[2] Chastain, J. L., Bowers-Komro, D. M., & McCormick, D. B. (1985). High-performance liquid chromatography of biotin and analogues. Journal of Chromatography A, 330(1), 153-158. View Source
[3] Mock, D. M., & Mock, N. I. (1993). Biotin and biotin analogs in human urine: biotin accounts for only half of the total. The Journal of Nutrition, 123(11), 1844-1851. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.